molecular formula C5H8ClN3 B13020228 5-Methylpyridazin-3-amine hydrochloride

5-Methylpyridazin-3-amine hydrochloride

Cat. No.: B13020228
M. Wt: 145.59 g/mol
InChI Key: RJLFKVFONLOLBO-UHFFFAOYSA-N
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Description

5-Methylpyridazin-3-amine hydrochloride is a pyridazine derivative featuring a methyl group at the 5-position and an amine group at the 3-position of the heterocyclic ring, with a hydrochloride salt counterion.

Properties

Molecular Formula

C5H8ClN3

Molecular Weight

145.59 g/mol

IUPAC Name

5-methylpyridazin-3-amine;hydrochloride

InChI

InChI=1S/C5H7N3.ClH/c1-4-2-5(6)8-7-3-4;/h2-3H,1H3,(H2,6,8);1H

InChI Key

RJLFKVFONLOLBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1)N.Cl

Origin of Product

United States

Preparation Methods

Condensation and Cyclization Approach

One common approach to synthesize pyridazine derivatives involves the condensation of appropriate precursors such as cyanoacetone derivatives with hydrazine or hydrazinium salts, followed by cyclization to form the pyridazine ring.

  • Example from Related Pyrazole Synthesis:
    A patent describes the preparation of 3-amino-5-methylpyrazole by reacting sodium cyanoacetone with hydrazinium monohydrochloride in toluene under reflux with water removal. The reaction yields high purity amino-substituted heterocycles, which can be analogously applied to pyridazine systems by adjusting the starting materials and conditions.

  • Reaction Conditions:

    • Reflux in toluene with continuous water removal
    • Use of hydrazine hydrate or hydrazinium salts as nucleophiles
    • pH adjustment with hydrochloric acid to isolate the hydrochloride salt
    • Purification by filtration and distillation or recrystallization

Reduction of Nitro-Substituted Pyridazines

Another route involves the reduction of nitro-substituted methylpyridazines to the corresponding amino derivatives, followed by salt formation.

  • Synthesis Example:
    3-Nitro-5-methylpyridazine can be synthesized via substitution reactions on halogenated pyridazine precursors. Subsequent catalytic hydrogenation or chemical reduction (e.g., using iron/HCl or tin/HCl) converts the nitro group to an amine. The free amine is then treated with hydrochloric acid to form the hydrochloride salt.

  • Advantages:

    • High selectivity for amino group introduction
    • Well-established reduction protocols
    • Scalable for industrial production

Direct Amination of 5-Methylpyridazine Derivatives

Direct amination methods using nucleophilic aromatic substitution or transition-metal catalyzed amination can also be employed.

  • Catalytic Amination:
    Palladium-catalyzed amination of halogenated methylpyridazines with ammonia or amine sources under mild conditions can yield 5-methylpyridazin-3-amine. The product is then converted to the hydrochloride salt by treatment with HCl in dioxane or methanol.

  • Typical Conditions:

    • Pd2(dba)3 or similar Pd catalysts
    • Ligands such as XantPhos
    • Base like sodium tert-butoxide
    • Solvent: toluene or dichloromethane
    • Temperature: 70–110 °C

Detailed Preparation Procedure Example

Step Reagents & Conditions Description Yield & Purity
1 Sodium cyanoacetone + Hydrazinium monohydrochloride in toluene, reflux with water removal Cyclization to form amino-substituted heterocycle 72–83% yield, >95% purity
2 pH adjustment with concentrated HCl Formation of hydrochloride salt Precipitates as crystalline solid
3 Filtration and washing with ethanol Purification High purity hydrochloride salt
4 Drying under vacuum Isolation of final product White to light yellow powder

Analytical and Characterization Data

Property Data
Melting Point 59–63 °C (free base)
Molecular Weight 144.60 g/mol (hydrochloride salt)
Solubility Soluble in methanol, water (hydrochloride salt)
NMR (1H) Characteristic aromatic and methyl signals consistent with 5-methylpyridazin-3-amine
Purity >95% by HPLC or GC after purification

Research Findings and Optimization Notes

  • Water Removal: Continuous removal of water during cyclization improves yield and purity by driving equilibrium toward product formation.
  • pH Control: Careful pH adjustment during salt formation ensures complete conversion to hydrochloride salt and prevents decomposition.
  • Catalyst Selection: For catalytic amination, ligand and catalyst choice significantly affect yield and selectivity.
  • Scalability: The described methods are amenable to scale-up with minor modifications, suitable for industrial synthesis.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Cyclization of cyanoacetone + hydrazinium salt Sodium cyanoacetone, hydrazinium monohydrochloride Toluene, HCl Reflux, water removal, pH 3 High yield, simple workup Requires careful water removal
Reduction of nitro-methylpyridazine 3-Nitro-5-methylpyridazine Fe/HCl or catalytic hydrogenation Ambient to reflux High selectivity, well-known Nitro precursor synthesis needed
Pd-catalyzed amination Halogenated 5-methylpyridazine Pd catalyst, base, amine source 70–110 °C, inert atmosphere Mild conditions, versatile Requires expensive catalysts

Chemical Reactions Analysis

Types of Reactions

5-Methylpyridazin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Intermediates

5-Methylpyridazin-3-amine hydrochloride is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows it to participate in various reactions that lead to the formation of biologically active molecules. For instance, it is utilized in the synthesis of drugs targeting the muscarinic acetylcholine receptors, which are crucial for numerous physiological functions, including smooth muscle contraction and neurotransmission .

BACE1 Inhibitors

Recent studies have identified 5-methylpyridazin-3-amine derivatives as potential inhibitors of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. These compounds demonstrate significant activity in inhibiting BACE1, suggesting their potential as therapeutic agents for treating neurodegenerative diseases . The structure-activity relationship (SAR) studies indicate that modifications to the pyridazine ring can enhance potency and selectivity against BACE1.

Organic Synthesis

5-Methylpyridazin-3-amine hydrochloride is also employed in organic synthesis beyond pharmaceuticals:

Dyes and Pesticides

The compound serves as a precursor in the production of dyes and pesticides. Its reactivity allows it to form various derivatives that can be tailored for specific applications in agriculture and textile industries .

Spices and Flavoring Agents

In addition to its industrial applications, this compound can be used in creating flavoring agents due to its aromatic properties, making it valuable in the food industry .

Case Study 1: Synthesis of Muscarinic Agonists

A study focused on synthesizing muscarinic agonists using 5-methylpyridazin-3-amine hydrochloride as a building block demonstrated its effectiveness in developing compounds with high selectivity for specific muscarinic receptor subtypes. The pharmacological evaluation showed promising results, indicating potential therapeutic uses in treating conditions like overactive bladder .

Case Study 2: BACE1 Inhibitor Development

Research involving the development of BACE1 inhibitors highlighted the role of 5-methylpyridazin-3-amine derivatives in enhancing cognitive function by reducing amyloid-beta production. The study presented data on the pharmacokinetics and efficacy of these compounds in animal models, showcasing their potential for further development into clinical candidates .

Mechanism of Action

The mechanism of action of 5-Methylpyridazin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key properties of 5-Methylpyridazin-3-amine hydrochloride and structurally related compounds derived from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Notes
5-Methylpyridazin-3-amine hydrochloride (hypothetical) C₅H₈ClN₃ ~157.59 Methyl (C5), amine (N3) on pyridazine Likely synthesized via alkylation or substitution on pyridazine precursors .
1-(Pyrimidin-5-yl)azetidin-3-amine hydrochloride C₇H₁₁ClN₄ 186.64 Pyrimidinyl (C5), azetidine-amine Prepared via coupling reactions between azetidine and pyrimidine derivatives .
5-Chloropyridin-3-amine hydrochloride C₅H₆Cl₂N₂ 173.02 Chlorine (C5), amine (N3) on pyridine Derived from halogenated pyridine intermediates through nucleophilic substitution .
Benzimidamide hydrochloride C₇H₈ClN 153.60 Benzene ring with amidine group Synthesized via condensation reactions or direct amidination .
(S)-1-Cbz-3-Aminopyrrolidine hydrochloride C₁₂H₁₆ClN₂O₂ 270.72 Carbobenzyloxy (Cbz) group, pyrrolidine-amine Prepared using chiral resolution and protective group strategies .

Key Differences and Functional Implications

Heterocyclic Core: Pyridazine vs. Pyridine/Pyrimidine: The presence of two adjacent nitrogen atoms in pyridazine (vs. For example, pyridazine derivatives are often explored as kinase inhibitors due to their ability to mimic ATP’s adenine moiety . Azetidine vs. Pyrrolidine: Azetidine’s four-membered ring (vs. pyrrolidine’s five-membered ring) introduces strain, which may influence conformational stability and pharmacokinetic properties .

Substituent Effects: Methyl vs. Amidine vs. Amine: Benzimidamide’s amidine group (C=NH₂⁺) offers stronger basicity than primary amines, affecting solubility and ionic interactions .

Synthetic Complexity :

  • The dihydrochloride dihydrate compound in requires multi-step synthesis, including coupling of pyrrolo-pyridine and trifluoromethylpyridine moieties, highlighting the challenges in preparing halogenated and fluorinated analogs .

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